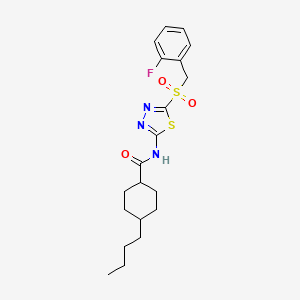![molecular formula C21H17NO4 B15108313 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B15108313.png)
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves the condensation of 1-methylindole-3-carbaldehyde with 7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at temperatures ranging from 0°C to 40°C .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methylindole-3-carbaldehyde: A precursor in the synthesis of the compound.
7-Methyl-3-oxobenzo[3,4-b]furan-6-yl acetate: Another precursor in the synthesis
Uniqueness
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is unique due to its specific combination of indole and benzofuran structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H17NO4 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-12-18(25-13(2)23)9-8-16-20(24)19(26-21(12)16)10-14-11-22(3)17-7-5-4-6-15(14)17/h4-11H,1-3H3/b19-10+ |
Clave InChI |
YTEGPRSNCKJQQO-VXLYETTFSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C |
SMILES canónico |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide](/img/structure/B15108236.png)
![10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108242.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15108252.png)
![(2Z)-2-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15108253.png)
![6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B15108260.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)
